molecular formula C10H16ClNO B1449402 1-(2-Methoxy-4-methylphenyl)ethylamine hydrochloride CAS No. 2204959-15-7

1-(2-Methoxy-4-methylphenyl)ethylamine hydrochloride

Cat. No. B1449402
M. Wt: 201.69 g/mol
InChI Key: LMZDLNQMYFZLQJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)ethylamine is a chiral amine .


Synthesis Analysis

There’s an improved and efficient process for the preparation of highly useful and versatile chiral compound (S)- (-)-l- (4-methoxyphenyl) ethylamine of formula (1) and formula (1-R) from novel chiral compounds (S)- [l- (4-Methoxyphenyl)-ethylidene]- (l-phenylethyl)amine of formula (16) and ®- [l- (4-Methoxyphenyl)-ethylidene]- (l-phenylethyl)amine of formula (16-R) respectively .


Molecular Structure Analysis

The molecular formula of (+)-1- (4-Methoxyphenyl)ethylamine is CHNO. Its average mass is 151.206 Da and its monoisotopic mass is 151.099716 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2- (4-Methoxyphenyl)ethylamine, are as follows: It is a liquid with a light yellow color. Its refractive index is 1.538 (lit.) and it has a boiling point of 138-140 °C/20 mmHg (lit.) 254-256 °C. Its density is 1.031 g/mL at 20 °C (lit.) .

Scientific Research Applications

Pharmacological Profiles and Biological Activities

  • Metabolic Studies : Research has identified urinary metabolites of psychoactive phenethylamines in rats, suggesting metabolic pathways that could be relevant for understanding the metabolism of related compounds, including 1-(2-Methoxy-4-methylphenyl)ethylamine hydrochloride (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
  • Enzymatic Activity : Studies on the enantioselective enzymatic acylation of related compounds provide insights into potential synthetic applications and the role of chirality in pharmacological activity (Gill, Das, & Patel, 2007).

Chemical Synthesis and Structural Analysis

  • Crystal Structure Determination : The absolute configuration of structurally related compounds has been determined through crystallographic analysis, which could inform the synthesis and application of 1-(2-Methoxy-4-methylphenyl)ethylamine hydrochloride derivatives (Zhang, Li, Wang, & Gu, 2007).
  • Synthesis of Derivatives : The synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory highlight potential research applications for 1-(2-Methoxy-4-methylphenyl)ethylamine hydrochloride in neurological studies (Jiang Jing-ai, 2006).

properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-4-5-9(8(2)11)10(6-7)12-3;/h4-6,8H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZDLNQMYFZLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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